5-[(2-Amino-2-carboxyethyl)sulfanyl]-4-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Amino-2-carboxyethyl)sulfanyl]-4-hydroxypentanoic acid is a compound with the molecular formula C8H15NO5S It is a derivative of cysteine, an amino acid, and contains both amino and carboxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Amino-2-carboxyethyl)sulfanyl]-4-hydroxypentanoic acid typically involves the reaction of cysteine with other chemical reagents. One common method is the Michael addition of cysteine to fumaric acid, resulting in the formation of the desired compound . The reaction conditions usually require a controlled environment with specific temperature and pH levels to ensure the proper formation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency and yield, often involving automated systems to control reaction conditions and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Amino-2-carboxyethyl)sulfanyl]-4-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and acylating agents for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides, while substitution reactions can produce amides or esters.
Scientific Research Applications
5-[(2-Amino-2-carboxyethyl)sulfanyl]-4-hydroxypentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in biochemical pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Amino-2-carboxyethyl)sulfanyl]-4-hydroxypentanoic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also modulate enzyme activity and influence cellular signaling pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
S-(2-succinyl)-L-cysteine: Another cysteine derivative with a similar structure, formed by the Michael addition of cysteine to fumaric acid.
Uniqueness
5-[(2-Amino-2-carboxyethyl)sulfanyl]-4-hydroxypentanoic acid is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its role in biological systems make it a compound of significant interest for further research and development.
Properties
CAS No. |
62024-35-5 |
---|---|
Molecular Formula |
C8H15NO5S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
5-(2-amino-2-carboxyethyl)sulfanyl-4-hydroxypentanoic acid |
InChI |
InChI=1S/C8H15NO5S/c9-6(8(13)14)4-15-3-5(10)1-2-7(11)12/h5-6,10H,1-4,9H2,(H,11,12)(H,13,14) |
InChI Key |
FNRSWKIPLHSIFJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(CSCC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.